Decanohydroxamic acid

Description

Systematic Nomenclature and Molecular Formula

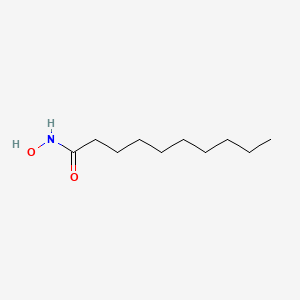

Decanohydroxamic acid is systematically named N-hydroxydecanamide according to IUPAC nomenclature rules. Its molecular formula is C₁₀H₂₁NO₂ , with a molecular weight of 187.28 g/mol . The compound belongs to the hydroxamic acid family, characterized by a hydroxylamine group (-NHOH) bonded to a carbonyl carbon. Alternative names include caprinohydroxamic acid and 2259-85-0 (CAS Registry Number).

Table 1: Key identifiers of decanohydroxamic acid

| Property | Value |

|---|---|

| IUPAC Name | N-hydroxydecanamide |

| Molecular Formula | C₁₀H₂₁NO₂ |

| CAS Registry Number | 2259-85-0 |

| SMILES | CCCCCCCCCC(=O)NO |

| InChI Key | QZXOLBPUAUOQFB-UHFFFAOYSA-N |

Atomic Connectivity and Stereochemical Features

The molecule consists of a linear decanoyl chain (CH₃(CH₂)₈CO-) covalently linked to a hydroxamic acid functional group (-NHOH). X-ray crystallographic studies reveal a planar geometry around the hydroxamic acid moiety, facilitating hydrogen bonding with water or metal ions. The alkyl chain adopts an extended conformation, with no reported stereoisomers due to the absence of chiral centers.

Key structural features :

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions (KBr pellet):

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 10.31 (NH), δ 8.64 (OH) | Hydroxamic acid protons |

| IR | 1665 cm⁻¹ | Carbonyl stretching |

| MS | m/z 187.1572 | Molecular ion |

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies of its molybdenum complexes reveal monoclinic crystal systems with space group P2₁/c. The hydroxamic acid group coordinates to metal ions via the oxygen atoms, forming six-membered chelate rings. Computational models (DFT) suggest the alkyl chain adopts an all-anti conformation, minimizing steric hindrance.

Key crystallographic parameters :

Table 3: Crystallographic data for decanohydroxamic acid derivatives

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 2112 ų |

| Coordination mode | Bidentate (O,O’) |

Properties

CAS No. |

2259-85-0 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-hydroxydecanamide |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12) |

InChI Key |

QZXOLBPUAUOQFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NO |

Canonical SMILES |

CCCCCCCCCC(=O)NO |

Appearance |

Solid powder |

Other CAS No. |

2259-85-0 |

physical_description |

Liquid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

n-Decanohydroxamic acid; Caprinohydroxamic acid; Decanohydroxamic acid; N-Hydroxydecanamide. |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

This method involves the dropwise addition of decanoyl chloride to a cooled solution of hydroxylamine in an aprotic solvent, typically methylene chloride or tetrahydrofuran (THF), maintained at $$-25^\circ \text{C}$$ to $$0^\circ \text{C}$$. A base, such as aqueous sodium hydroxide (NaOH), is simultaneously introduced to neutralize the liberated HCl and drive the reaction to completion.

- Dissolve 0.064 moles of hydroxylamine in 700 mL of methylene chloride.

- Cool the solution to $$-25^\circ \text{C}$$ using a dry ice bath.

- Add 0.064 moles of decanoyl chloride dissolved in 250 mL of methylene chloride dropwise over 1 hour.

- Stir the mixture for an additional 3 hours at ambient temperature.

- Wash the organic phase with water to remove by-product salts.

- Isolate DHA via solvent evaporation, yielding a white crystalline solid.

Analytical Characterization

- Yield: ~70–80% (theoretical maximum depends on purity of reactants).

- Melting Point: 88–89$$^\circ \text{C}$$ (lit. 88$$^\circ \text{C}$$).

- Spectroscopic Data:

- IR (KBr, cm$$^{-1}$$): 3260 (N–H stretch), 1665 (C=O stretch), 1623 (N–O stretch).

- $$^1$$H NMR (DMSO-$$d6$$): $$\delta$$ 10.31 (s, 1H, NH), 8.64 (s, 1H, OH), 0.86 (t, 3H, CH$$3$$).

Method 2: N-Alkylhydroxylamine Route

Synthesis of N-Methyldecanohydroxamic Acid

This variant employs N-methylhydroxylamine hydrochloride to introduce alkyl substituents on the hydroxamic nitrogen, enhancing lipophilicity for solvent extraction applications.

- Combine 0.1 mol N-methylhydroxylamine hydrochloride and 0.1 mol sodium carbonate in 160 mL dry methanol.

- Cool to $$5^\circ \text{C}$$ and add 0.1 mol decanoyl chloride dropwise.

- Stir for 0.5 hours, filter, and evaporate the solvent.

- Purify the residue via vacuum distillation (70–72$$^\circ \text{C}$$ at 12 Pa).

- Yield: 52%.

- Purity: >95% (confirmed by $$^1$$H NMR).

Method 3: Large-Scale Industrial Synthesis

Solvent and Process Optimization

Industrial protocols prioritize cost-effectiveness and scalability. Kerosene or petroleum distillates are preferred solvents due to their immiscibility with water and low volatility. The reaction is conducted in continuous stirred-tank reactors (CSTRs) with automated pH control to maintain alkaline conditions (pH 9–10).

- Charge 20% (w/w) N-methylhydroxylamine in Chevron Ion Exchange solvent.

- Add decanoyl chloride and 50% NaOH at equivalent rates to maintain $$T < 10^\circ \text{C}$$.

- Post-reaction, separate the organic phase and wash with deionized water.

- Concentrate under reduced pressure to obtain DHA as a viscous liquid.

Scale-Up Challenges:

- Viscosity management at high hydroxamic acid concentrations (>20% w/w).

- By-product removal via fractional distillation or recrystallization.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Reactants | Decanoyl chloride, hydroxylamine | Decanoyl chloride, N-methylhydroxylamine | Decanoyl chloride, N-alkylhydroxylamine |

| Solvent | Methylene chloride | Methanol | Kerosene |

| Temperature | $$-25^\circ \text{C}$$ to $$25^\circ \text{C}$$ | $$0^\circ \text{C}$$ to $$25^\circ \text{C}$$ | $$10^\circ \text{C}$$ |

| Yield | 70–80% | 52% | 60–75% |

| Purity | >95% | >95% | 90–95% |

| Scalability | Lab-scale | Lab-scale | Industrial-scale |

| Primary Use | Research | Specialty chelators | Solvent extraction |

Critical Considerations in DHA Synthesis

Chemical Reactions Analysis

Types of Reactions: Decanohydroxamic acid undergoes several types of chemical reactions:

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Substitution Reactions: These reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Molybdenum oxide diperoxide is commonly used for the oxidation of hydroxamic acids.

Reducing Agents: Various reducing agents can be used to convert hydroxamic acids to amides.

Nucleophiles: Hydroxylamine salts are often used in substitution reactions.

Major Products:

Nitroso Compounds: Formed through oxidation reactions.

Amides: Formed through reduction reactions.

Scientific Research Applications

Enzyme Inhibition

Decanohydroxamic acid has been studied for its ability to inhibit various enzymes, particularly ureases. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to conditions like hepatic encephalopathy. Research indicates that decanohydroxamic acid, along with its derivatives, demonstrates significant urease inhibitory activity.

Case Study: Urease Inhibition

A comparative study on various hydroxamic acids, including decanohydroxamic acid, showed that it effectively inhibits urease activity in vitro. The compound's efficacy was evaluated against other aliphatic hydroxamic acids, revealing that decanohydroxamic acid possesses moderate inhibitory effects on urease-mediated ammonia production in rodent models of liver disease .

Pharmacological Effects

Decanohydroxamic acid exhibits several pharmacological properties that make it a candidate for therapeutic applications.

- Antimicrobial Activity : While it shows limited antibacterial effects, decanohydroxamic acid has demonstrated antifungal properties against certain fungi at higher concentrations. Specifically, it inhibited growth in various fungal strains except for Monosporium apiospermum .

- Vasodilatory Effects : The compound has been reported to induce vasodilation and may modulate blood circulation parameters without significantly affecting heart rate or rhythm. This property could be explored for cardiovascular applications .

- Toxicity Profile : Studies indicate that decanohydroxamic acid has low acute toxicity levels, with high LD50 values observed in animal models. This suggests a favorable safety profile for potential therapeutic use .

Therapeutic Potential

The unique properties of decanohydroxamic acid position it as a promising candidate for further research in therapeutic contexts:

- Treatment of Hepatic Encephalopathy : Due to its urease inhibitory action, decanohydroxamic acid may offer therapeutic benefits in managing hyperammonemia associated with hepatic encephalopathy. Ongoing studies are evaluating its efficacy and safety in clinical settings .

- Antioxidant Properties : Preliminary investigations suggest that hydroxamic acids can act as antioxidants, protecting cells from oxidative stress. Further research is needed to elucidate the specific mechanisms through which decanohydroxamic acid may exert these effects .

Mechanism of Action

The mechanism of action of decanohydroxamic acid involves its ability to chelate metal ions. This chelation process involves the formation of a stable complex between the hydroxamic acid and the metal ion. The hydroxamic acid moiety acts as a bidentate ligand, coordinating with the metal ion through both the carbonyl oxygen and the hydroxylamine nitrogen . This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Hydroxamic Acids with Varying Chain Lengths

DHA’s activity is influenced by its alkyl chain length. Below is a comparison with other aliphatic HAs:

| Compound | Chain Length | Molecular Formula | Molecular Weight | Key Functional Group |

|---|---|---|---|---|

| Heptanohydroxamic acid | C7 | C7H15NO2 | 145.20 | Hydroxamate (-CONHOH) |

| Octanohydroxamic acid | C8 | C8H17NO2 | 159.23 | Hydroxamate (-CONHOH) |

| Decanohydroxamic acid | C10 | C10H21NO2 | 187.28 | Hydroxamate (-CONHOH) |

| Laurohydroxamic acid | C12 | C12H25NO2 | 215.33 | Hydroxamate (-CONHOH) |

Key Observations :

- Synergistic effects between DHA (C10) and octanohydroxamic acid (C8) have been reported in antimicrobial studies, suggesting chain-length proximity optimizes activity .

Structurally Related Non-Hydroxamic Acids

DHA shares structural similarities with carboxylic and hydroxy acids but differs in functional groups:

Key Differences :

- The hydroxamate group in DHA enables metal chelation (e.g., binding urease nickel centers), unlike carboxylic or hydroxy acids .

- Hydroxy acids lack the anti-ureolytic activity of HAs but are used in polymer synthesis and antimicrobial formulations .

Anti-Ureolytic Activity

- DHA exhibits superior urease inhibition compared to shorter-chain HAs (C7–C9), with activity increasing with chain length up to C12 .

- Mechanism : Chelation of nickel ions in the urease active site, disrupting ammonia production .

Antimicrobial Activity

- DHA and octanohydroxamic acid (C8) show synergistic antimicrobial effects, attributed to complementary chain-length interactions with microbial membranes .

- Decanoic acid (C10) also exhibits antimicrobial properties but through pH disruption rather than metal chelation .

Table 1: Comparative Properties of DHA and Analogues

| Property | Decanohydroxamic Acid | Octanohydroxamic Acid | Decanoic Acid |

|---|---|---|---|

| Molecular Weight | 187.28 | 159.23 | 172.26 |

| Chain Length | C10 | C8 | C10 |

| Key Activity | Urease inhibition | Antimicrobial synergy | Surfactant |

| CAS Number | Not available | Not available | 334-48-5 |

Key Research Insights:

Biological Activity

Decanohydroxamic acid (DHA) is a member of the hydroxamic acid family, which has garnered attention for its diverse biological activities. Its structure, characterized by a long aliphatic chain, allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

Decanohydroxamic acid primarily exhibits its biological effects through the inhibition of various enzymes, particularly ureases. Ureases are enzymes produced by certain bacteria that catalyze the hydrolysis of urea into ammonia and carbon dioxide. This process can lead to elevated ammonia levels in the body, particularly in conditions like hepatic encephalopathy (HE). By inhibiting urease activity, DHA can potentially reduce ammonia production and alleviate symptoms associated with HE .

Pharmacological Properties

- Antimicrobial Activity :

-

Mutagenicity and Toxicity :

- Studies indicate that decanohydroxamic acid exhibits low mutagenic potential. While some hydroxamic acids are known for their mutagenicity, DHA's effects appear to be minimal under standard testing conditions . However, caution is advised due to the potential for weak mutagenic responses observed in certain bacterial assays.

- Cytotoxicity :

Case Studies and Clinical Applications

Several studies have explored the clinical applications of decanohydroxamic acid, particularly in treating conditions related to hyperammonemia:

-

Hepatic Encephalopathy :

- In a clinical context, hydroxamic acids have been tested for their ability to reduce blood ammonia levels in patients with liver disease. For instance, a study involving a similar compound (AHA) showed transient declines in blood ammonia levels in patients following administration . Although DHA has not been extensively tested in humans, its mechanism suggests potential utility in similar applications.

- Animal Models :

Comparative Analysis of Hydroxamic Acids

To better understand the biological activity of decanohydroxamic acid compared to other hydroxamic acids, a summary table is provided below:

| Compound | Antibacterial Activity | Antifungal Activity | Mutagenicity | Cytotoxicity (Caco-2) |

|---|---|---|---|---|

| Decanohydroxamic Acid | Low | Moderate | Low | Viable up to 1 mM |

| Octanohydroxamic Acid | Moderate | High | Moderate | Viable up to 0.5 mM |

| Acetohydroxamic Acid | High | Low | High | Reduced viability at 1 mM |

Q & A

Q. What are the standard protocols for synthesizing decanohydroxamic acid, and how can purity be validated experimentally?

Decanohydroxamic acid synthesis typically involves hydroxamation of decanoic acid derivatives using hydroxylamine or its salts under controlled pH and temperature. Purity validation requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative assessment. Ensure reproducibility by documenting reaction conditions (e.g., solvent, catalyst, stoichiometry) and adhering to protocols for handling hygroscopic or oxygen-sensitive reagents .

Q. How do researchers characterize the metal-chelating properties of decanohydroxamic acid in vitro?

Chelation efficiency is assessed via spectrophotometric titration with transition metals (e.g., Fe³⁺, Cu²⁺) under buffered conditions. Use UV-Vis spectroscopy to monitor absorbance shifts corresponding to ligand-metal complex formation. Include controls (e.g., EDTA as a reference chelator) and triplicate measurements to account for experimental variability. Data interpretation should reference established binding constants and account for pH-dependent ligand protonation .

Q. What safety protocols are critical when handling decanohydroxamic acid in laboratory settings?

Follow hazard controls outlined in chemical safety data sheets (SDS), including:

- Use of EN 166-compliant safety goggles and nitrile gloves to prevent dermal exposure .

- Local exhaust ventilation to minimize inhalation of aerosols or dust .

- Storage in airtight containers away from oxidizers to prevent reactive degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for decanohydroxamic acid across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, exposure duration) or compound purity. Conduct meta-analyses to identify confounding variables, and validate findings through independent replication. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of observed differences. Transparent reporting of methodological details (e.g., solvent used, endotoxin levels in cell cultures) is critical for cross-study comparability .

Q. What experimental designs are optimal for studying decanohydroxamic acid’s inhibition kinetics in enzyme systems?

Employ steady-state kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes. Vary substrate and inhibitor concentrations to determine inhibition constants (Kᵢ). Include negative controls (no inhibitor) and positive controls (known inhibitors). For time-dependent inhibition, pre-incubate the enzyme with decanohydroxamic acid before initiating the reaction. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Q. How can computational modeling enhance the understanding of decanohydroxamic acid’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes and stability of ligand-target complexes. Validate models with experimental data (e.g., mutagenesis studies or X-ray crystallography). Ensure force field parameters are calibrated for hydroxamate-metal interactions to avoid systematic errors .

Methodological Guidance

Q. What strategies mitigate batch-to-batch variability in decanohydroxamic acid synthesis?

Standardize raw material sources (e.g., decanoic acid purity ≥98%) and implement in-process quality checks (e.g., mid-reaction sampling for HPLC analysis). Use design of experiments (DoE) to optimize critical parameters (e.g., temperature, reaction time) and reduce variability .

Q. How should researchers address solubility challenges in decanohydroxamic acid-based assays?

Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (e.g., polysorbate-80). Validate solvent compatibility with biological assays via cytotoxicity controls. For hydrophobic derivatives, consider synthesizing water-soluble prodrugs (e.g., sodium salts) .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.